Caged D-erythro-Sphingosine-1-phosphate

Description

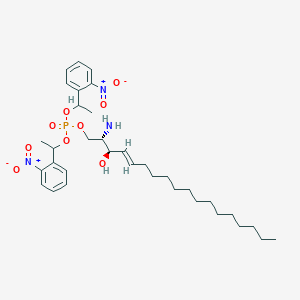

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of the bioactive sphingolipid D-erythro-Sphingosine-1-phosphate (S1P). The "caged" modification involves the addition of a nitrobenzyl or related photolyzable group to the phosphate moiety, enabling precise spatiotemporal control over S1P release via UV light exposure (365–400 nm) . This compound (CAS 207516-11-8) is widely used to study intracellular S1P-mediated signaling events, such as calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and receptor trafficking, without interference from extracellular receptors .

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DECM-Caged SPP Synthesis

-

Starting Material : (S)-Garner aldehyde is converted to a vinyl ether intermediate via Grignard reaction with vinylmagnesium bromide.

-

Metathesis : A cross-metathesis reaction with 1-pentadecene using Grubbs’ catalyst introduces the C15 alkyl chain.

-

Caging Group Coupling : The DECM group is attached via a phosphate ester bond, followed by deprotection of the Boc and methyl ester groups using 6 M HCl.

BHNB-Caged SPP Synthesis

-

Bromination and Oxidation : 4-Methoxy-2-methyl-1-nitrobenzene undergoes bromination with N-bromosuccinimide (NBS), followed by oxidation to an aldehyde.

-

Benzhydryl Alcohol Formation : Reaction with phenylmagnesium bromide yields the BHNB alcohol, which is then coupled to the phosphorylated sphingosine.

Table 1: Comparison of DECM and BHNB Caging Groups

| Property | DECM-Caged SPP | BHNB-Caged SPP |

|---|---|---|

| λmax (nm) | 365 | 405 |

| Photolysis Efficiency | High under UV-A | High under visible light |

| Synthetic Yield | 45–50% | 38–42% |

| Key Reference |

Solvent Systems and Reaction Optimization

The choice of solvent significantly impacts reaction efficiency. Anhydrous THF and DCM are preferred for phosphorylation due to their inertness, while methanol or ethanol is used for final dissolution of the product. Critical parameters include:

-

Temperature : Reactions are conducted at −78°C for Grignard additions and 25–60°C for metathesis.

-

Light Protection : Amber glassware or foil-wrapped vessels are mandatory to prevent premature photolysis.

-

Scalability : Kilogram-scale synthesis requires continuous-flow systems to maintain low temperatures and minimize side reactions.

Deprotection and Purification Strategies

Final deprotection involves sequential acid hydrolysis (6 M HCl) to remove Boc and methyl ester groups. Purification is achieved via:

-

Silica Gel Chromatography : Hexane/ethyl acetate gradients (5:1 to 1:1) separate intermediates.

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients isolate the final product at >95% purity.

Challenges and Mitigation

-

Stereochemical Integrity : Epimerization at C3 is minimized by using low temperatures (−78°C) during Grignard reactions.

-

By-Product Formation : Cross-metathesis by-products are reduced via catalyst tuning (e.g., Hoveyda-Grubbs catalyst).

-

Photolability : Storage at −20°C in amber vials under argon extends shelf life.

Emerging Methodologies

Recent advances include enzymatic phosphorylation using sphingosine kinases, though yields remain lower (15–20%) compared to chemical methods. Microfluidic systems are also being explored for continuous synthesis, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Caged D-erythro-Sphingosine-1-phosphate undergoes various chemical reactions, including photolysis, which releases the active sphingosine-1-phosphate upon exposure to light . This reaction is crucial for its use in studying intracellular signaling pathways.

Common Reagents and Conditions

The photolysis of this compound typically requires ultraviolet light as the energy source. Other common reagents used in its synthesis and reactions include phosphorylating agents and photolabile protecting groups .

Major Products Formed

The primary product formed from the photolysis of this compound is sphingosine-1-phosphate, which then participates in various cellular signaling pathways .

Scientific Research Applications

Research Applications

Caged D-erythro-Sphingosine-1-phosphate serves several critical functions in research:

- Studying Cell Signaling : Researchers utilize this compound to explore the signaling pathways mediated by sphingosine-1-phosphate, including cell migration, proliferation, and survival. By controlling the release of sphingosine-1-phosphate, scientists can dissect its role in various cellular contexts and conditions .

- Investigating Intracellular Effects : Studies have shown that intracellular sphingosine-1-phosphate can mobilize calcium ions and activate various signaling cascades independently of G protein-coupled receptors. This finding underscores the importance of sphingosine-1-phosphate as a second messenger within cells .

Case Studies

Several studies exemplify the applications of this compound:

Endothelial Cell Barrier Regulation

A study demonstrated that photolysis of caged sphingosine-1-phosphate in human lung endothelial cells induced significant changes in cell barrier function. The released sphingosine-1-phosphate activated intracellular signaling pathways that led to mobilization of calcium ions and redistribution of key proteins involved in maintaining endothelial integrity .

Role in Cancer Progression

Research has highlighted the role of sphingosine-1-phosphate in cancer biology, particularly in breast cancer models. The use of this compound allowed for the investigation of how sphingosine-1-phosphate signaling contributes to lymphangiogenesis and tumor metastasis. Inhibition of sphingosine kinase, which produces sphingosine-1-phosphate, was shown to reduce tumor progression and inflammatory cytokines .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of this compound compared to related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Photolabile; precise control over S1P release | Enables temporal studies on S1P signaling dynamics |

| Sphingosine | Precursor to sphingosine-1-phosphate | Not photolabile; basic building block |

| Sphingosine-1-phosphate | Active form involved in cell signaling | Immediate effects without caging |

| Caged Lysophosphatidic Acid | Similar photolabile properties | Different lipid backbone; distinct signaling pathways |

Mechanism of Action

Caged D-erythro-Sphingosine-1-phosphate exerts its effects through the release of sphingosine-1-phosphate upon photolysis. Sphingosine-1-phosphate acts as a ligand for five G-protein-coupled receptors (S1P1-5), mediating various cellular responses . It also functions as an intracellular second messenger, regulating processes such as cell growth, survival, and migration .

Comparison with Similar Compounds

Key Properties of Caged S1P :

- Molecular Formula : C₃₄H₅₂N₃O₉P

- Molecular Weight : 677.8 g/mol

- Purity : ≥95% (HPLC)

- Solubility: Soluble in methanol or ethanol; forms micelles in aqueous buffers .

D-erythro-Sphingosine-1-Phosphate (S1P)

CAS: 26993-30-6 Molecular Formula: C₁₈H₃₈NO₅P Molecular Weight: 379.47 g/mol

Key Differences :

- Structure : Lacks the photolabile caging group.

- Function: Acts as an endogenous ligand for S1P receptors (EDG-1, -3, -5, -6, -8), regulating cell proliferation, migration, and vascular integrity .

- Applications : Used in studies requiring continuous receptor activation, e.g., fibroblast DNA synthesis and calcium mobilization in Swiss 3T3 cells .

S1P Derivatives with Altered Alkyl Chains

(a) C17-S1P (D-erythro-Sphingosine-C17-1-phosphate)

CAS: 474923-27-8 Molecular Formula: C₁₇H₃₆NO₅P Molecular Weight: 365.45 g/mol

Comparison :

- The shorter C17 alkyl chain reduces hydrophobicity, enhancing solubility in aqueous buffers.

- Exhibits reduced binding affinity for EDG-1 receptors compared to C18-S1P but retains activity in neuroinflammatory models .

(b) C19-S1P (D-erythro-Sphingosine-C19-1-phosphate)

CAS: 1569614-25-0 Molecular Formula: C₁₉H₄₀NO₅P Molecular Weight: 393.5 g/mol

Comparison :

- The extended alkyl chain increases membrane partitioning, making it suitable for lipid raft studies.

- Shows comparable receptor activation to C18-S1P but with delayed kinetics due to slower diffusion .

| Property | C17-S1P | C19-S1P |

|---|---|---|

| Alkyl Chain | 17-carbon | 19-carbon |

| Solubility | Higher in water | Lower in water |

| Receptor Affinity | Moderate | High |

| Application | Neuroinflammation | Membrane dynamics |

Dihydro-S1P (D-erythro-Dihydro-Sphingosine-1-phosphate)

CAS: 108126-32-5 Molecular Formula: C₁₈H₄₀NO₅P Molecular Weight: 381.48 g/mol

Comparison :

- Function : Weaker agonist for EDG-1/3 receptors; primarily acts as a metabolic precursor in the sphingolipid salvage pathway .

| Property | Caged S1P | Dihydro-S1P |

|---|---|---|

| Double Bond | Present (C4) | Absent |

| Receptor Activity | High (post-uncaging) | Low |

| Biological Role | Signaling | Metabolic intermediate |

N-Acylated S1P Derivatives

Example: N-Hexadecanoyl-D-erythro-Sphingosine-1-phosphate CAS: N/A Molecular Formula: C₃₄H₆₈NO₆P Molecular Weight: 642.9 g/mol

Comparison :

- The N-acyl group enhances stability and membrane localization.

- Used in studies of atherosclerosis and endothelial barrier function but lacks caged S1P’s temporal precision .

Biological Activity

Caged D-erythro-Sphingosine-1-phosphate (caged S1P) is a photolabile derivative of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various cellular processes. This compound is particularly significant in research due to its ability to release S1P upon exposure to ultraviolet (UV) light, allowing for precise temporal control in studying S1P signaling pathways in live cells. This article delves into the biological activity of caged S1P, including its mechanisms of action, cellular effects, and applications in scientific research.

This compound primarily targets the S1P receptor subtype 1 (S1P1), which is a G-protein-coupled receptor expressed on various cell types, including endothelial cells and immune cells. Upon binding to S1P1, caged S1P initiates several downstream signaling pathways that promote cell survival and inhibit apoptosis. Notably, S1P1 activation enhances the expression of anti-apoptotic proteins such as Mcl-1, contributing to cell survival mechanisms .

Key Actions of Caged S1P

- Cell Survival: Binding to S1P1 activates pathways that inhibit caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC), promoting cell survival.

- Endothelial Barrier Regulation: Photolysis of caged S1P induces mobilization of intracellular calcium and activates mitogen-activated protein kinases (MAPKs), leading to enhanced endothelial barrier function by redistributing key proteins like vascular endothelial cadherin and β-catenin .

Summary of Mechanism

| Process | Description |

|---|---|

| Receptor Activation | Caged S1P binds to S1P1, triggering G-protein signaling pathways. |

| Cell Survival Pathways | Inhibition of apoptosis through PI3K and PKC pathways. |

| Calcium Mobilization | Release of calcium from intracellular stores enhances signaling and cellular responses. |

Cellular Effects

This compound significantly influences various cellular processes:

- Cell Migration: By modulating cytoskeletal dynamics, caged S1P promotes cell migration, which is critical in wound healing and immune responses.

- Proliferation: Caged S1P can stimulate cell proliferation through its effects on growth factor signaling pathways.

- Differentiation: It plays a role in the differentiation of various cell types, impacting developmental processes.

Research Findings

Recent studies have highlighted the diverse roles of caged S1P in cellular functions:

- In human umbilical vein endothelial cells, photolysis of caged S1P resulted in increased Mcl-1 expression, enhancing cell survival under stress conditions .

- Research indicates that caged S1P can also influence immune cell trafficking by regulating lymphocyte egress from lymphoid organs .

Applications in Scientific Research

This compound is employed across various fields:

Chemistry

- Used to study the chemical properties and reactions involving sphingosine-1-phosphate and its derivatives.

Biology

- Investigates the role of sphingosine-1-phosphate in cellular processes such as proliferation, survival, differentiation, and migration.

Medicine

- Explored for its potential therapeutic applications in cancer, inflammation, and immune-related diseases due to its role in modulating immune responses and vascular functions .

Case Study 1: Endothelial Barrier Function

In a study examining the effects of caged S1P on endothelial cells, researchers found that photolysis-induced calcium release led to enhanced barrier integrity. This was evidenced by increased localization of vascular endothelial cadherin at cell junctions, demonstrating the compound's potential in studying vascular permeability issues .

Case Study 2: Immune Response Modulation

A murine model study showed that manipulating sphingolipid metabolism through caged S1P improved immune responses during fungal infections. This highlights its potential as a therapeutic target for conditions like cystic fibrosis where immune dysfunction is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.